molecular formula C34H28O9 B089121 [(2R,3R,4R,5R)-3,4,5-tribenzoyloxyoxan-2-yl]methyl benzoate CAS No. 14218-12-3

[(2R,3R,4R,5R)-3,4,5-tribenzoyloxyoxan-2-yl]methyl benzoate

Katalognummer B089121
CAS-Nummer: 14218-12-3
Molekulargewicht: 580.6 g/mol
InChI-Schlüssel: SLUHAFOOXFMQRA-SKKKGAJSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(2R,3R,4R,5R)-3,4,5-tribenzoyloxyoxan-2-yl]methyl benzoate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

[(2R,3R,4R,5R)-3,4,5-tribenzoyloxyoxan-2-yl]methyl benzoate has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have antimicrobial, antifungal, and anticancer properties. Additionally, it has been used as a chiral building block in the synthesis of various compounds.

Wirkmechanismus

The mechanism of action of [(2R,3R,4R,5R)-3,4,5-tribenzoyloxyoxan-2-yl]methyl benzoate is still not fully understood. However, it is believed to inhibit the growth of microorganisms and cancer cells by interfering with their metabolic pathways.

Biochemische Und Physiologische Effekte

Studies have shown that [(2R,3R,4R,5R)-3,4,5-tribenzoyloxyoxan-2-yl]methyl benzoate has a low toxicity profile and does not cause significant harm to normal cells. It has been shown to induce apoptosis in cancer cells and inhibit the growth of various microorganisms.

Vorteile Und Einschränkungen Für Laborexperimente

[(2R,3R,4R,5R)-3,4,5-tribenzoyloxyoxan-2-yl]methyl benzoate has several advantages for lab experiments. It is easy to synthesize and purify, has a low toxicity profile, and has potential applications in various fields of scientific research. However, its limited solubility in water and other common solvents can pose a challenge for certain experiments.

Zukünftige Richtungen

There are several future directions related to [(2R,3R,4R,5R)-3,4,5-tribenzoyloxyoxan-2-yl]methyl benzoate. It can be further studied for its potential applications in drug discovery and development. Additionally, its mechanism of action can be further elucidated to better understand its antimicrobial and anticancer properties. Further research can also be conducted to improve its solubility and overcome the limitations posed by its limited solubility in water and other common solvents.
In conclusion, [(2R,3R,4R,5R)-3,4,5-tribenzoyloxyoxan-2-yl]methyl benzoate is a promising compound with potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in drug discovery and development.

Synthesemethoden

[(2R,3R,4R,5R)-3,4,5-tribenzoyloxyoxan-2-yl]methyl benzoate can be synthesized through the reaction of benzoic acid and 2,3,4,5-tetrahydroxytetrahydrofuran in the presence of a catalyst. The resulting compound is then purified through recrystallization and characterized through various spectroscopic techniques.

Eigenschaften

CAS-Nummer

14218-12-3

Produktname

[(2R,3R,4R,5R)-3,4,5-tribenzoyloxyoxan-2-yl]methyl benzoate

Molekularformel

C34H28O9

Molekulargewicht

580.6 g/mol

IUPAC-Name

[(2R,3R,4R,5R)-3,4,5-tribenzoyloxyoxan-2-yl]methyl benzoate

InChI

InChI=1S/C34H28O9/c35-31(23-13-5-1-6-14-23)40-21-27-29(42-33(37)25-17-9-3-10-18-25)30(43-34(38)26-19-11-4-12-20-26)28(22-39-27)41-32(36)24-15-7-2-8-16-24/h1-20,27-30H,21-22H2/t27-,28-,29-,30-/m1/s1

InChI-Schlüssel

SLUHAFOOXFMQRA-SKKKGAJSSA-N

Isomerische SMILES

C1[C@H]([C@H]([C@@H]([C@H](O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

SMILES

C1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Kanonische SMILES

C1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Synonyme

1,5-Anhydro-D-mannitol tetrabenzoate

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.